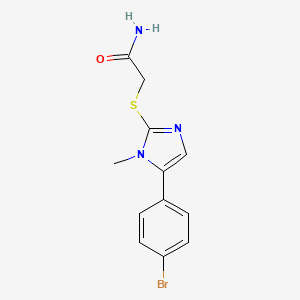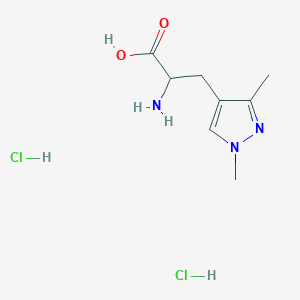![molecular formula C18H17N3O3 B3000633 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate CAS No. 454677-56-6](/img/structure/B3000633.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 4-oxobenzo[d][1,2,3]triazin derivatives are a class of compounds that have garnered interest due to their potential therapeutic applications. Specifically, these compounds have been studied for their inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to neurodegenerative diseases like Alzheimer's . The derivatives bearing a pyridinium moiety have shown promising results, with some compounds exhibiting significant inhibitory activity against AChE, and one particular compound, 6j, demonstrating the highest AChE inhibitory activity among the synthesized compounds .
Synthesis Analysis
The synthesis of these derivatives involves multiple steps, including the use of Ugi reactions to create adducts, which are then further processed to yield the final compounds. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are related to the 4-oxobenzo[d][1,2,3]triazin derivatives, involves the use of isocyanides, formic acids, and semicarbazones. These reactants undergo Ugi reactions followed by treatment with sodium ethoxide to yield the desired triazinyl alaninamides .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using techniques such as X-ray diffraction. For example, the structure of the 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides revealed a tautomer with the proton located on the O2 atom, which is stabilized in the crystal form by dimer formation through hydrogen bonding . This structural information is crucial for understanding the interaction of these compounds with their biological targets.
Chemical Reactions Analysis
The chemical reactivity of the 4-oxobenzo[d][1,2,3]triazin derivatives is highlighted by their interaction with other molecules. For instance, the 2-amino-4-oxo-4-phenylbutanoate derivatives, which are related to the compound of interest, react with CoA to form potent inhibitors of the MenB enzyme from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . These reactions are significant as they lead to the formation of active antibacterial agents, demonstrating the potential of these compounds in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The stability of these compounds in solution varies, with some being unstable and undergoing elimination reactions. For example, the 2-amino-4-oxo-4-phenylbutanoate derivatives eliminate to form 4-oxo-4-phenylbut-2-enoates, which then interact with CoA to inhibit MenB . The interaction of the CoA adduct carboxylate with the MenB oxyanion hole is a key factor in the potency of these inhibitors, highlighting the importance of understanding the physical and chemical properties of these compounds for drug development.
Scientific Research Applications
Photodegradation in Pesticides
The compound is studied in the context of pesticide photodegradation. In a research focusing on Azinphos-ethyl, a related compound, 3,4-dihydro-4-oxobenzo[d][1,2,3]triazine was identified as a photoproduct, indicating the relevance of similar compounds in understanding the behavior of pesticides under light exposure (Abdou, Sidky, & Wamhoff, 1987).
Antibacterial Applications
Research has explored the antibacterial properties of related triazine derivatives. For instance, 6-substituted 1,2,4-triazine-3,5(2H,4H)-diones showed antibacterial activity against various microorganisms, underscoring the potential of related structures in antimicrobial research (Huang & Lee, 2011).
Synthesis and Biological Evaluation
Further research has been conducted on the synthesis of N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and related derivatives, highlighting the synthetic versatility and potential biological applications of these compounds (El‐Badawi, El-Barbary, Lokshaa, & El-Daly, 2002).
Potential in Alzheimer's Disease Treatment
Notably, novel 4-oxobenzo[d]1,2,3-triazin derivatives have been synthesized and screened for their inhibitory activity against enzymes involved in Alzheimer's disease, showcasing the potential therapeutic applications of these compounds (Hosseini et al., 2019).
Extraction Performance in Ionic Liquids
Another study evaluated the extraction performance of various heterocyclic N-donor ligands, including triazine derivatives, in ionic liquids. This research is crucial for understanding the applications of these compounds in separation processes, particularly in the context of nuclear waste management (Wang et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as 4-oxobenzo[d]1,2,3-triazin derivatives, have been reported to exhibit excellent inhibition againstbutyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE) . These enzymes play a crucial role in the nervous system, specifically in the breakdown of acetylcholine, a neurotransmitter.
Mode of Action
This inhibition could potentially lead to an increase in acetylcholine levels, thereby affecting nerve signal transmission .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the cholinergic system, given its potential inhibitory effects on BuChE and AChE. By inhibiting these enzymes, the compound could affect the hydrolysis of acetylcholine, leading to an alteration in neurotransmission. This could have downstream effects on various neurological processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its potential inhibitory effects on BuChE and AChE. By inhibiting these enzymes, the compound could potentially alter neurotransmission, affecting various neurological processes .
Future Directions
The compound and its derivatives have shown promise as potential cholinesterase inhibitors, which could be beneficial in the treatment of Alzheimer’s disease . Future research could focus on further understanding the mechanism of action, optimizing the synthesis process, and conducting preclinical and clinical trials to assess its efficacy and safety.
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-14(13-8-4-3-5-9-13)18(23)24-12-21-17(22)15-10-6-7-11-16(15)19-20-21/h3-11,14H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBOGZGTLAMYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3000552.png)
![Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3000554.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3000555.png)
![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine](/img/structure/B3000556.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)
![1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B3000560.png)


![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)

